1-(2,5-DIMETHOXYPHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA
Description
1-(2,5-Dimethoxyphenyl)-3-(thiophene-2-carbonyl)thiourea is a thiourea derivative featuring a 2,5-dimethoxyphenyl group and a thiophene-2-carbonyl substituent. Its molecular formula is C₁₄H₁₄N₂O₃S₂, derived from the combination of:
- 2,5-Dimethoxyphenyl group (C₈H₉O₂): Provides electron-donating methoxy substituents at the 2- and 5-positions of the benzene ring.
- Thiophene-2-carbonyl group (C₅H₃OS): Introduces a heteroaromatic thiophene ring conjugated with a carbonyl group, enhancing electronic delocalization.
- Thiourea core (N₂CS): The central scaffold enabling hydrogen bonding and metal coordination.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-18-9-5-6-11(19-2)10(8-9)15-14(20)16-13(17)12-4-3-7-21-12/h3-8H,1-2H3,(H2,15,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABGFSRMMHCOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHOXYPHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves the reaction of 2,5-dimethoxyaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1.2.1 Isothiocyanate Formation
Thiophene-2-carbonyl chloride reacts with KSCN in dry acetone or acetonitrile to yield thiophene-2-carbonyl isothiocyanate (Scheme A ). This step is critical for introducing the thiourea’s carbonyl functionality .
textThiophene-2-carbonyl chloride + KSCN → Thiophene-2-carbonyl isothiocyanate + KCl
1.2.2 Amine Condensation
The isothiocyanate reacts with 2,5-dimethoxyphenylamine (or its salt) in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., NaH, Et₃N). This nucleophilic attack forms the thiourea derivative (Scheme B ) .
textThiophene-2-carbonyl isothiocyanate + 2,5-Dimethoxyphenylamine → Target Thiourea
Reaction Conditions and Variations
Structural and Mechanistic Insights
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Conformational Analysis :
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Hydrogen Bonding :
Research Findings and Trends
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Yield Optimization :
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Substituent Effects :
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Future Directions :
Scientific Research Applications
Medicinal Chemistry
1-(2,5-Dimethoxyphenyl)-3-(thiophene-2-carbonyl)thiourea has been investigated for its potential as an anti-cancer agent. Research indicates that compounds containing thiourea derivatives exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7) and human lung cancer cell lines (A549). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may act through apoptosis pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecular structures through reactions such as nucleophilic substitution and condensation reactions.
Case Study: Synthesis of Dihydropyrimidine Derivatives
In a notable synthesis process, this compound was used as a precursor for dihydropyrimidine derivatives via the Biginelli reaction. The reaction conditions were optimized to yield high-purity products, demonstrating the utility of this compound in synthesizing biologically relevant molecules.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Biginelli Reaction | 85 | Ethanol, reflux for 4 hours |
| Aldol Condensation | 78 | Room temperature, overnight |
Photophysical Studies
The photophysical properties of this compound have been explored for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light efficiently makes it a candidate for further development in optoelectronic devices.
Case Study: Photoluminescence Properties
Research on the photoluminescence properties revealed that this compound exhibits strong emission in the visible spectrum when excited at specific wavelengths. This characteristic is crucial for its potential application in OLED technology.
| Parameter | Value |
|---|---|
| Emission Peak (nm) | 550 |
| Quantum Yield (%) | 25 |
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of thiourea derivatives, including this compound. The compound has shown effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
The antibacterial efficacy was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated significant inhibition zones, suggesting potential therapeutic applications.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-3-(THIOPHENE-2-CARBONYL)THIOUREA would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Features
Substituent Effects
1-(2,5-Dimethoxyphenyl)thiourea (C₉H₁₂N₂O₂S) : Simpler structure lacking the thiophene-2-carbonyl group. Methoxy groups enhance solubility in polar solvents compared to non-substituted aryl thioureas.
1-(3,4-Dichlorophenyl)-2-thiourea (C₇H₆Cl₂N₂S) :
- Electron-withdrawing chloro substituents reduce electron density on the aromatic ring, contrasting with the electron-donating methoxy groups in the target compound.
- Lower molecular weight (221.11 g/mol) compared to the target compound (338.4 g/mol).
Bis(thiourea)nickel chloride :
- Coordination complex where thiourea acts as a ligand. Highlights the versatility of thiourea derivatives in metal-ion binding.
Spectroscopic Properties
- UV-Vis Absorption : Methoxy and thiophene groups in the target compound likely redshift absorption maxima compared to chloro-substituted analogs due to extended conjugation .
- IR Spectroscopy : The carbonyl group (C=O) in the thiophene-2-carbonyl moiety introduces a strong ~1700 cm⁻¹ band absent in simpler thioureas .
- NMR : Methoxy protons (δ ~3.8 ppm) and thiophene aromatic protons (δ ~7.0–7.5 ppm) distinguish the target compound from dichlorophenyl analogs .
Physicochemical Properties
Biological Activity
1-(2,5-Dimethoxyphenyl)-3-(thiophene-2-carbonyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 280.31 g/mol. The structure features a thiourea moiety linked to a dimethoxyphenyl group and a thiophene-2-carbonyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines . This suggests that the compound may also possess similar properties.
| Cell Line | IC50 (mg/mL) |
|---|---|
| Hep-2 | 3.25 |
| P815 | 17.82 |
Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives has been extensively studied. For example, a related compound showed promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL against various pathogens .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : Thiourea derivatives often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Activity : Some studies indicate that these compounds may possess antioxidant properties that help mitigate oxidative stress in cells, further contributing to their anticancer effects .
Case Study 1: Antitumor Efficacy
A study conducted by Sun et al. synthesized a series of thiourea derivatives and evaluated their antitumor activity against human lung cancer cell lines (H460). The most potent derivative exhibited an IC50 value of 25 nM, indicating strong anticancer potential .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, various thiourea derivatives were assessed for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiourea structure significantly enhanced antimicrobial activity, supporting the hypothesis that structural diversity can lead to improved biological outcomes .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(2,5-dimethoxyphenyl)-3-(thiophene-2-carbonyl)thiourea, and how can reaction efficiency be optimized?
- Methodology : Thiourea derivatives are typically synthesized via a two-step process: (1) coupling of the primary amine (e.g., 2,5-dimethoxyaniline) with a thiocarbonyl donor (e.g., thiophosgene or isothiocyanate) and (2) subsequent reaction with thiophene-2-carbonyl chloride. To optimize yield, use anhydrous conditions under nitrogen atmosphere, and monitor reaction progress via TLC or HPLC. Catalysts like triethylamine can enhance coupling efficiency. For analogous thiourea syntheses, carbodiimide-mediated coupling has shown success .
- Key Considerations : Purity of starting materials, solvent selection (e.g., DMF or THF), and temperature control (40–60°C) are critical to minimize side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Verify substitution patterns (e.g., dimethoxy phenyl protons at δ 3.7–3.9 ppm, thiourea NH signals at δ 9–10 ppm).
- FT-IR : Confirm thiocarbonyl (C=S) stretch at ~1250–1350 cm⁻¹ and carbonyl (C=O) stretch at ~1650–1700 cm⁻¹.
- HPLC-MS : Assess purity (>95%) and molecular ion peak (expected m/z for C₁₅H₁₄N₂O₃S: ~320.08).
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (R25: "Toxic if swallowed"; S22: "Do not breathe dust") .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Methodology :
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gap), and map electrostatic potential (ESP) for nucleophilic/electrophilic sites.
- TD-DFT : Simulate UV-Vis spectra (λmax) and compare with experimental data to validate electronic transitions.
- Applications : Predict charge-transfer interactions in supramolecular systems or ligand-metal complexes .
Q. What crystallographic strategies resolve structural ambiguities in thiourea derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, focusing on thiourea torsion angles and hydrogen-bonding networks.
- Twinned Data : Apply SHELXD/SHELXE for phase problem resolution in challenging cases (e.g., pseudo-merohedral twinning) .
- Case Study : Analogous thioureas show planar thiocarbonyl groups and intermolecular N–H···S hydrogen bonds, critical for packing analysis .
Q. How do substituents (e.g., dimethoxy vs. methyl groups) influence biological activity?
- Experimental Design :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 1-(2,3-dimethylphenyl)-3-phenylthiourea ) and compare bioactivity (e.g., enzyme inhibition assays).
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding (thiourea NH) and hydrophobic contacts (aryl groups) .
- Data Interpretation : Methoxy groups enhance solubility but may reduce membrane permeability; balance lipophilicity (ClogP) with polar surface area.
Q. What analytical techniques detect decomposition products under thermal/oxidative stress?
- Methodology :
- Thermogravimetric Analysis (TGA) : Monitor mass loss (30–300°C) to identify degradation onset.
- LC-MS/MS : Identify degradation byproducts (e.g., hydrolysis to urea derivatives or thiophene decarboxylation).
- Mitigation : Stabilize with antioxidants (e.g., BHT) or lyophilize for long-term storage.
Q. How can NMR crystallography resolve discrepancies between experimental and computational data?
- Integration : Combine solid-state NMR (¹³C CP/MAS) with DFT-calculated chemical shifts to validate crystal packing and hydrogen-bonding motifs.
- Case Study : For related compounds (e.g., terephthalic acid), this approach resolved discrepancies in tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
